molecular formula C11H11NO2 B8693438 1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile

1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile

Cat. No.: B8693438
M. Wt: 189.21 g/mol
InChI Key: ZHFUZPLTFSMRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile

InChI

InChI=1S/C11H11NO2/c12-6-8-2-1-3-10-9(8)4-5-14-11(10)7-13/h1-3,11,13H,4-5,7H2

InChI Key

ZHFUZPLTFSMRQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC(=C21)C#N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol (390 mg, 1.6 mmol), Zn(CN)2 (113 mg, 0.960 mmol), TMEDA (0.37 mg), xantphose (4.6 mg) and Pd(dba)3 (2.6 mg) in anhydrous DMF was microwaved 10 min at 100° C. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried and concentrated. The residue was purified with prep-HPLC to give 1-(hydroxymethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile. 1H-NMR (400 MHz, CDCl3) δ: 7.49˜7.50 (m, 1H), 7.24˜7.48 (m, 2H), 4.76˜14.78 (m, 1H), 4.17˜4.22 (m, 1H), 3.76˜3.95 (m, 3H), 3.01˜3.09 (m, 1H), 2.89˜2.95 (m, 1H).
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
0.37 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)3
Quantity
2.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
113 mg
Type
catalyst
Reaction Step One

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